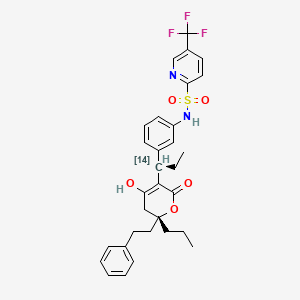

14c-Tipranavir

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1141509-98-9 |

|---|---|

Fórmula molecular |

C31H33F3N2O5S |

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl](114C)propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i25+2 |

Clave InChI |

SUJUHGSWHZTSEU-MWQIXQBFSA-N |

SMILES isomérico |

CCC[C@]1(CC(=C(C(=O)O1)[14C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

SMILES canónico |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |

Origen del producto |

United States |

Significance of Radiolabeled Compounds in Modern Pharmaceutical Research

Radiolabeled compounds are indispensable tools in modern pharmaceutical research, offering unparalleled insights into the molecular processes of drug candidates within a biological system. nih.gov By replacing a stable atom within a molecule with a radioactive isotope, researchers can track the molecule's path, a technique known as radiolabeling. nih.gov This method is crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a potential drug. nih.govacs.org

The most commonly used radioisotopes in these studies are Carbon-14 (B1195169) and Tritium (3H). acs.org These studies, often referred to as ADME studies, are essential in drug discovery and development. nih.gov They provide critical information on how a drug is absorbed, where it distributes in the body, how it is metabolized into other compounds, and how it is ultimately excreted. wikipedia.org This data is vital for assessing the therapeutic efficacy and potential toxicity of a new drug. wikipedia.org

Carbon-14 is a particularly favored isotope for these studies due to its long half-life of approximately 5,730 years, which allows for long-term studies without the need to correct for radioactive decay. nih.govwikipedia.org It also emits low-energy beta particles, making it safer to handle in a laboratory setting compared to other isotopes. wikipedia.org Furthermore, because carbon is a fundamental component of most drug molecules, replacing a carbon atom with its 14C isotope does not alter the compound's chemical or biological properties, ensuring that its behavior in the body is identical to the non-labeled drug. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.